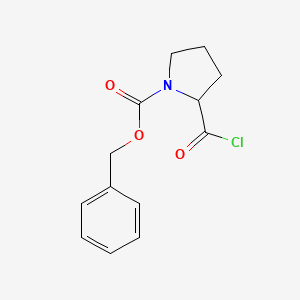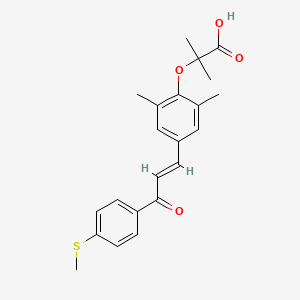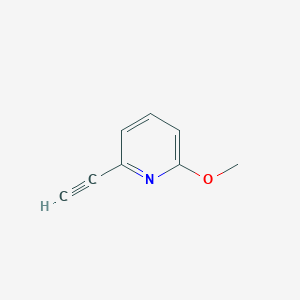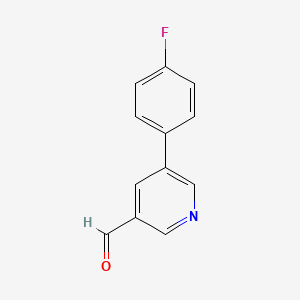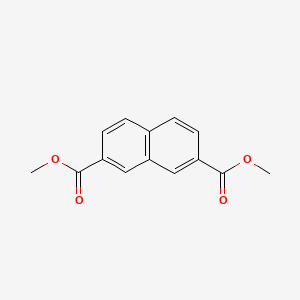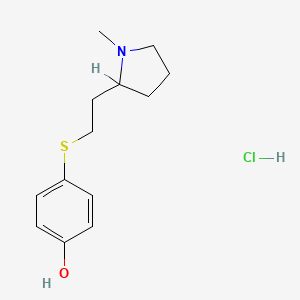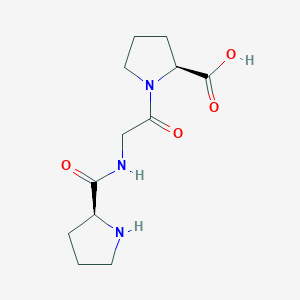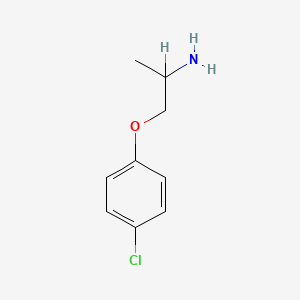
2-(4-Chloro-phenoxy)-1-methyl-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine involves various chemical reactions to introduce different functional groups and to build the desired molecular framework. For instance, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a compound with a similar structure, was achieved by manipulating the structure of high-affinity sigma receptor ligands, resulting in superpotent sigma ligands with subnanomolar affinity . Another related synthesis involved the reaction of 2-(dialkylamino)ethylamine with 1-chloro-7-methoxy-4-nitro-9-phenoxyacridine, leading to the formation of substituted 1,4-diazepino[5,6,7-kl]acridines as unexpected side products . These syntheses highlight the complexity and the potential for unexpected outcomes in the chemical synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine is characterized by the presence of an aromatic ring, typically substituted with halogens or other groups, linked to an amine through an ethyl chain. The structure of substituted 1,4-diazepino[5,6,7-kl]acridines was confirmed using 1H NMR studies, which is a common technique for determining the structure of organic compounds . The precise arrangement of atoms within these molecules is crucial for their biological activity and interaction with biological receptors.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include Sulfide etherification, Aminating, and Nenitzescu reactions . These reactions are used to introduce various functional groups into the molecule, such as amines, sulfides, and bromides, which can significantly alter the chemical properties and biological activity of the compound. The reaction conditions, such as temperature and reaction time, are carefully optimized to achieve high yields and desired selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the acid-basic and complexing properties of 2,2-bis[(2,4-dihydroxy-3-methyl-aryl)ethyl]methylamine were characterized by pH metric titration and mathematical simulation of equilibria, indicating the formation of associates and mononuclear complexes with Cu(II) . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents.
科学的研究の応用
Molecular Conformation and Structure Analysis
- Beta-Blocker Conformations: The molecular conformation and structure of 2-phenoxy ethylamine, a compound structurally similar to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine, have been studied. This research provides insights into the hydrogen bonding, flexibility of the side chain, and the organizational influence of bound water molecules on molecular structures (Macleod & Simons, 2004).
Synthetic Chemistry and Reaction Studies
Optically Active Thiazaphospholes Synthesis
Research into the synthesis of optically active thiazaphospholes via reactions with phenylethylamines, structurally related to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine, showcases the compound's potential in creating complex, biologically significant structures (Khailova et al., 2006).
Annulation Reactions in Organic Synthesis
The ability of related ethylamine structures to undergo annulation reactions, forming complex organic compounds, has been demonstrated. This indicates the versatility of such compounds in synthetic organic chemistry (Zhu et al., 2003).
Nitenpyram Intermediate Synthesis
Photochemical and Photophysical Research
- Photochromic Phenoxy Derivatives Synthesis: The synthesis and study of photochromic phenoxy derivatives of anthra[2,3-b]furan-5,10-dione reveal the compound's potential in developing materials with photo-induced properties (Shchekotikhin et al., 2008).
Safety And Hazards
将来の方向性
There are potential future directions for the study and application of “2-(4-Chloro-phenoxy)-1-methyl-ethylamine” and similar compounds. For instance, a paper discusses the potential of developing new derivatives of phenoxy acetamide and its derivatives into potent anti-microbial drugs . Another paper discusses a purification method for a similar compound, 2-chloro-4-(4-chlorophenoxy)acetophenone .
特性
IUPAC Name |
1-(4-chlorophenoxy)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVVMITUVCSDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenoxy)-1-methyl-ethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

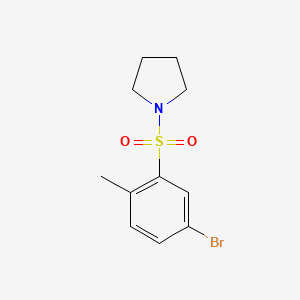
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
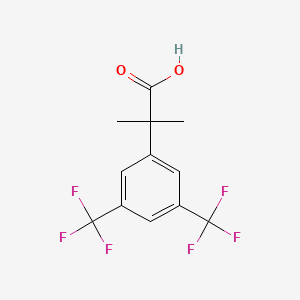
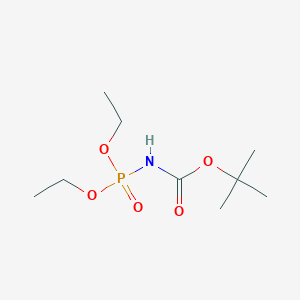
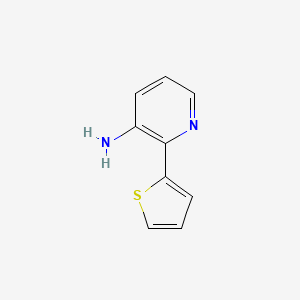
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)

